![molecular formula C24H25ClN6O2 B11181865 4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11181865.png)
4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core pyrimido[1,2-a][1,3,5]triazin-6-one structure, followed by the introduction of the chlorophenyl and methoxyphenyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one stands out due to its unique combination of functional groups and potential applications. Similar compounds include other pyrimido[1,2-a][1,3,5]triazin-6-one derivatives with different substituents, which may exhibit varying degrees of biological activity and chemical reactivity.
Biological Activity
The compound 4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimido[1,2-a][1,3,5]triazin class of compounds, which have garnered attention for their potential therapeutic applications. This article delves into the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the piperazine ring and the introduction of various functional groups. The synthetic route may vary depending on the specific derivatives being targeted. For example, modifications to the piperazine moiety can significantly influence biological activity.
The biological activity of the compound can be attributed to its interaction with various biological targets:
- Dopamine Receptors : The presence of the piperazine moiety suggests potential activity at dopamine receptors, which are implicated in several neurological disorders.
- Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant activity, which could contribute to neuroprotective effects.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. For instance:
- In Vitro Studies : The compound has shown efficacy against various cancer cell lines. In particular, it has demonstrated cytotoxic effects with IC50 values in the low micromolar range against breast cancer (T47D) and colon cancer (HCT-116) cell lines .
Cell Line | IC50 (μM) |
---|---|
T47D (Breast) | 43.4 |
HCT-116 (Colon) | 6.2 |
Neuroprotective Effects
The compound's structure suggests it may also possess neuroprotective properties. Research indicates that similar compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Study on Pyrimido Derivatives : A study evaluated various pyrimido derivatives for their anticancer properties and found that modifications to the piperazine ring significantly enhanced activity against specific cancer types .
- Neuroprotective Properties : Another investigation focused on neuroprotective effects in models of oxidative stress-induced neuronal damage. Compounds similar to the target compound showed promise in reducing cell death and improving survival rates in vitro .
Properties
Molecular Formula |
C24H25ClN6O2 |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C24H25ClN6O2/c1-16-15-21(32)31-22(17-3-5-18(25)6-4-17)27-23(28-24(31)26-16)30-13-11-29(12-14-30)19-7-9-20(33-2)10-8-19/h3-10,15,22H,11-14H2,1-2H3,(H,26,27,28) |
InChI Key |
AXPFDQTWMINAEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCN(CC3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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